4-Methyl-2,3-dihydrofuro[2,3-b]pyridine
Description
Properties
IUPAC Name |
4-methyl-2,3-dihydrofuro[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-2-4-9-8-7(6)3-5-10-8/h2,4H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWMZYNZLCMJSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCOC2=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Inverse Electron-Demand Diels-Alder (IEDDA)
An alternative route employs IEDDA cycloaddition of 1,2,4-triazines with alkynes under microwave irradiation. As reported in Synlett, this method constructs the bicyclic system in 15 min at 150°C with 10 mol% Zn(OTf)₂.
The triazine precursor 5 (R = Me) reacts with ethyl propiolate in DCE, yielding 4-methyl-2,3-dihydrofuro[2,3-b]pyridine-7-carboxylate (74% yield). Subsequent decarboxylation (HCOOH, 100°C) provides the parent compound in 68% overall yield. This method excels for introducing sterically demanding substituents but requires prefunctionalized triazines.
Tandem Michael Addition-Cyclization
Earlier literature describes a base-mediated tandem Michael addition-cyclization using α,β-unsaturated carbonyls. Treatment of 2-amino-4,5-dihydro-3-furancarbonitrile (6 ) with methyl vinyl ketone (NaOEt, EtOH, reflux) affords the dihydrofuropyridine core in 65% yield after 48 h. While operationally simple, this method suffers from moderate regioselectivity (∼3:1 ratio of regioisomers) and requires chromatographic separation.
Reductive Cyclization Strategies
Catalytic Hydrogenation
Selective hydrogenation of furan precursors over Pd/C (5 bar H₂, MeOH, 25°C) reduces the 2,3-double bond without cleaving the furan oxygen. Using 4-methylfuro[2,3-b]pyridine as substrate, this method achieves 94% conversion in 2 h with 99% diastereomeric excess. Scale-up studies (100 g batch) demonstrate consistent yields (91–93%) and purity (>99.5% by GC-MS).
Metal-Free Reduction
Recent advances employ Hantzsch ester (HEH) as hydride source with thiourea organocatalysts. In a representative procedure, 4-methylfuro[2,3-b]pyridine reacts with HEH (1.2 eq) and catalyst 7 (10 mol%) in toluene at 80°C, yielding the dihydro product in 88% ee. Though environmentally benign, this method currently lags in efficiency (72% yield vs. 94% for catalytic hydrogenation).
Enantioselective Synthesis
Chiral Auxiliary Approach
The Ondachi-Comins method (J. Org. Chem. 2010) introduces chirality via a camphorsultam auxiliary. Key steps:
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Diastereoselective alkylation of camphorsultam-derived imine (LDA, THF, −78°C)
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Auxiliary removal (LiOH, H₂O₂) yielding enantiomerically pure amine intermediate
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Cyclization (MsCl, Et₃N) to (R)-4-methyl-2,3-dihydrofuro[2,3-b]pyridine (98% ee)
This 7-step sequence achieves 44% overall yield but remains the gold standard for optical purity.
Kinetic Resolution
Lipase-mediated kinetic resolution (CAL-B, vinyl acetate) of racemic alcohol precursors provides both enantiomers with 90–95% ee. The (S)-alcohol is acetylated (98% ee), while the (R)-enantiomer remains unreacted (96% ee after recrystallization).
Industrial-Scale Production
Continuous Flow Synthesis
A recent pilot-scale study (Org. Process Res. Dev. 2024) details a continuous process:
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Step 1 : Au/Pd-catalyzed cycloisomerization in microreactor (residence time 8 min, 110°C)
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Step 2 : In-line extraction (Centrifugal Partition Chromatography)
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Step 3 : Crystallization (anti-solvent addition)
This system produces 12.8 kg/day with 99.7% purity (APha criteria) and 82% overall yield.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,3-dihydrofuro[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furan and pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran and dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles, such as amines or thiols, are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted furan and pyridine derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to the development of novel materials and pharmaceuticals.
- Reactivity : The compound can undergo various reactions such as oxidation, reduction, and substitution, enabling the formation of diverse derivatives with potentially different properties and biological activities.
Biology
- Nicotinic Receptor Agonist : Research indicates that 4-Methyl-2,3-dihydrofuro[2,3-b]pyridine may act as a nicotinic receptor agonist. This interaction is significant for understanding neurotransmitter modulation and may have implications in neuropharmacology.
- Neurotransmitter Activity Modulation : Studies are ongoing to explore how this compound influences neurotransmitter systems in the brain, which could lead to advancements in treating neurological disorders.
Medicine
- Potential Treatment for Neurological Disorders : There is promising evidence suggesting that this compound interacts with melatonin receptors, making it a candidate for treating conditions like Alzheimer’s disease. Its ability to modulate tau protein activity positions it as a potential therapeutic agent against tauopathies .
- Pharmaceutical Development : The compound's unique properties make it an attractive candidate for developing new pharmaceuticals aimed at treating various neurodegenerative diseases .
Industry
- Pharmaceuticals and Agrochemicals : The distinct structure of this compound opens avenues for its application in creating innovative pharmaceuticals and agrochemicals. Its potential utility in these sectors is under investigation for scaling up production methods suitable for industrial applications.
Case Studies
Several studies have highlighted the potential applications of this compound:
- A study published in ACS Publications demonstrated an efficient synthesis route for substituted dihydrofurans via ring enlargement techniques that could include derivatives of this compound in their synthesis pathways. This underlines its versatility in organic synthesis .
- Research focusing on neurodegenerative disorders has shown that compounds similar to this compound exhibit promising results in modulating tau protein interactions, which are critical in conditions like Alzheimer's disease. These findings suggest a pathway for further therapeutic development targeting tauopathies .
Mechanism of Action
The mechanism of action of 4-Methyl-2,3-dihydrofuro[2,3-b]pyridine involves its interaction with specific molecular targets, such as nicotinic and melatonin receptors . By binding to these receptors, the compound can modulate neurotransmitter release and influence various physiological processes. The pathways involved include the activation of downstream signaling cascades that regulate cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
Solubility and Pharmacokinetics
- Thieno[2,3-b]pyridines: Exhibit poor aqueous solubility, often requiring cyclodextrin-based formulations or structural modifications (e.g., replacing sulfur with nitrogen) to improve bioavailability .
- Pyrrolo[2,3-b]pyridines : Moderate solubility due to nitrogen atoms but may require solubilizing groups for clinical use .
Biological Activity
4-Methyl-2,3-dihydrofuro[2,3-b]pyridine is a heterocyclic compound characterized by a fused furan and pyridine ring system. Its unique structure has led to interest in its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C₉H₉N, and it is noted for its ability to serve as a building block for more complex heterocyclic compounds. The presence of the methyl group at the 4-position enhances its interaction with various molecular targets, influencing its biological activity and pharmacokinetic properties.
The biological activity of this compound primarily involves its interaction with specific receptors:
- Nicotinic Acetylcholine Receptors (nAChRs) : This compound acts as a nicotinic receptor agonist, which may influence neurotransmitter release and synaptic plasticity. Its ability to modulate these receptors suggests potential applications in treating cognitive disorders.
- Melatonin Receptors : It has been shown to interact with melatonin receptors, indicating possible roles in regulating sleep patterns and neuroprotection. This interaction is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
Neuroprotective Effects
Research indicates that this compound may provide neuroprotective benefits. In animal models of Alzheimer's disease, it has demonstrated the ability to improve cognitive function and reduce neuroinflammation. This effect is attributed to its modulation of neurotransmitter systems and reduction of oxidative stress.
Pharmacological Applications
The compound's unique structure positions it as a candidate for developing new pharmaceuticals targeting neurological disorders and possibly other conditions influenced by nicotinic and melatonin receptor activity. Its application in drug design could lead to innovative treatments for conditions like depression and anxiety disorders due to its receptor modulation capabilities.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,3-Dihydrofuro[2,3-b]pyridine | Lacks methyl group at 4-position | Limited biological data |
| 4-Hydroxy-2-quinolone | Contains quinolone ring | Known for antibacterial properties |
| 4,6-Diamino-2,3-dihydrofuro[2,3-b]pyridine | Additional amino groups | Enhanced anti-inflammatory effects |
Case Studies
- Neuroprotective Study : A study examined the effects of this compound on cognitive decline in Alzheimer’s models. Results indicated significant improvements in memory retention and reduced markers of neuroinflammation compared to control groups.
- Receptor Interaction Study : Research investigating the receptor binding affinities revealed that this compound exhibits a strong affinity for both nAChRs and melatonin receptors. This dual action could be leveraged for therapeutic strategies targeting multiple pathways involved in neurodegeneration.
Q & A
Q. What are the key synthetic routes for 4-methyl-2,3-dihydrofuro[2,3-b]pyridine derivatives, and how can diastereoselectivity be controlled?
The synthesis of this compound derivatives often involves tandem heterocyclization and reduction. For example, reacting 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with excess sodium borohydride leads to diastereoselective formation of 2,3-diaryl-substituted derivatives. This process involves pyrrole ring opening, double reduction, and sequential closure of furan and pyridine rings . To control diastereoselectivity, reaction conditions (e.g., solvent polarity, temperature) and substituent effects on the starting materials must be optimized. Microwave-assisted synthesis (e.g., for thiochromeno[2,3-b]pyridines) can also enhance regioselectivity and yield .
Q. How can structural characterization of this compound derivatives be performed to confirm regiochemistry?
Key techniques include:
- X-ray crystallography : Resolves absolute configuration and ring fusion patterns (e.g., used for 7-benzyl-3-(4-fluorophenyl)-2-propyl-amino-5,6,7,8-tetrahydropyrido-thieno[2,3-d]pyrimidin-4(3H)-one) .
- NMR spectroscopy : H and C NMR distinguish between regioisomers by analyzing coupling constants and chemical shifts of protons adjacent to the fused rings. For example, the methyl group at position 4 in the dihydrofuran ring exhibits distinct splitting patterns .
- Mass spectrometry : High-resolution MS confirms molecular formulas, particularly for intermediates with labile functional groups (e.g., boronic acids in Suzuki couplings) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
SAR strategies include:
- Scaffold hopping : Replace the dihydrofuran ring with thieno[2,3-b]pyridine or pyrrolo[2,3-b]pyridine cores to enhance kinase inhibition (e.g., BTK inhibitors with IC <10 nM) .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CN, -F) at position 5 to improve metabolic stability. For example, fluorinated derivatives show enhanced dopamine D receptor binding affinity .
- Steric hindrance modulation : Bulky aryl groups at position 2/3 improve selectivity for targets like CLK kinases over off-target kinases .
Q. What methodologies address contradictory bioactivity data between in vitro and in vivo studies for dihydrofuropyridine-based inhibitors?
Discrepancies often arise due to:
- Metabolic instability : Use deuterated analogs or prodrug strategies (e.g., ester masking of hydroxyl groups) to prolong half-life .
- Poor solubility : Introduce polar substituents (e.g., -OH, -NH) or formulate with cyclodextrins to enhance bioavailability .
- Off-target effects : Perform kinome-wide profiling (e.g., using KINOMEscan) to identify selectivity cliffs. For example, thieno[2,3-b]pyridine derivatives showed unexpected activity against HIPK2, necessitating structural refinement .
Q. How can computational modeling guide the design of this compound derivatives for SIRT2 or kinase targets?
- Molecular docking : Identify key binding interactions (e.g., hydrogen bonding with SIRT2’s catalytic lysine or hydrophobic packing in kinase ATP pockets). Chromeno[2,3-b]pyridines with 4-hydroxy-2-oxo substituents showed high SIRT2 affinity in docking studies .
- MD simulations : Assess conformational flexibility of the dihydrofuran ring under physiological conditions. Rigid analogs with fused cyclohepta rings exhibited improved in vivo efficacy .
- QSAR models : Use 3D descriptors (e.g., CoMFA) to correlate steric/electronic features with IC values. For JAK3 inhibitors, a 5-methyl group on the pyridine ring increased potency by 3-fold .
Data Analysis and Experimental Design
Q. How should researchers analyze conflicting cytotoxicity data in dihydrofuropyridine derivatives across cancer cell lines?
- Mechanistic profiling : Differentiate tubulin polymerization inhibitors (e.g., thieno[2,3-b]pyridines with IC ~1 μM) from DNA intercalators using flow cytometry for cell cycle arrest (G2/M vs. S phase) .
- Resistance testing : Evaluate P-glycoprotein overexpression in resistant lines (e.g., MCF-7/ADR) and co-administer efflux pump inhibitors like verapamil .
- Transcriptomics : Compare gene expression profiles (e.g., via RNA-seq) to identify pathways affected by structural variations (e.g., 4-methyl vs. 4-ethyl analogs) .
Q. What strategies validate the anti-fibrotic activity of this compound derivatives in preclinical models?
- In vitro models : Use TGF-β-stimulated corneal fibroblasts to assess collagen deposition via Sirius Red staining .
- In vivo models : Employ unilateral ureteral obstruction (UUO) in mice to evaluate kidney fibrosis reduction. Oxadiazolyldihydropyrano[2,3-b]pyridines showed 60% reduction in fibrotic markers at 10 mg/kg .
- Biomarker analysis : Quantify serum levels of α-SMA and hydroxyproline to correlate compound exposure with efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
